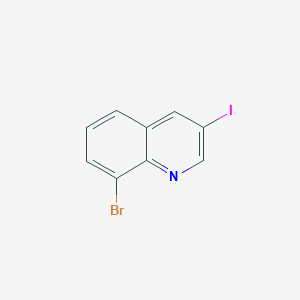

8-Bromo-3-iodoquinoline

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold is a privileged structure in chemical research, primarily due to its widespread presence in natural products, pharmaceuticals, and functional materials. nih.govresearchgate.net As a fundamental motif, it is integral to the development of novel therapeutic agents, with quinoline derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgnih.govijppronline.com The rigid, planar structure of the quinoline ring system provides an ideal framework for interaction with biological targets such as enzymes and receptors. dntb.gov.ua Furthermore, the ability to introduce a wide variety of substituents onto the quinoline core allows for the fine-tuning of its electronic and steric properties, making it a versatile scaffold in drug discovery and material science. dntb.gov.uascispace.com The development of efficient synthetic methods, including multicomponent reactions, has further expanded the accessibility and diversity of quinoline-based compounds. nih.govrsc.org

Strategic Importance of Poly-halogenated Quinolines as Versatile Synthetic Precursors

Poly-halogenated quinolines, which bear multiple halogen atoms, are of particular strategic importance in organic synthesis. nih.govbeilstein-journals.orgmdpi.com The differential reactivity of various halogens (e.g., iodine, bromine, chlorine) at different positions on the quinoline ring allows for site-selective functionalization through a variety of cross-coupling reactions. This regioselectivity is crucial for the controlled, stepwise construction of highly substituted quinoline derivatives.

A prime example of such a versatile precursor is 8-Bromo-3-iodoquinoline . This compound contains two different halogen atoms, bromine at the C8 position and iodine at the C3 position. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. rsc.org This reactivity difference enables chemists to selectively introduce a substituent at the C3 position while leaving the C8-bromo group intact for subsequent transformations. This orthogonal reactivity makes this compound a powerful tool for creating complex molecules with precisely defined substitution patterns. researchgate.net

The synthesis of this compound itself can be achieved through methods such as the iodination of 8-bromoquinoline (B100496). rsc.orgamazonaws.com For instance, treating 8-bromoquinoline with molecular iodine and a peroxide, such as tert-butylhydroperoxide (TBHP), can yield the desired product. amazonaws.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H5BrIN | nih.gov |

| Molecular Weight | 333.95 g/mol | nih.gov |

| Appearance | White solid | amazonaws.com |

| Melting Point | 89-90 °C | amazonaws.com |

The distinct reactivity of the C-I and C-Br bonds in this compound allows for a sequential and selective approach to molecular elaboration. For example, a Suzuki-Miyaura coupling reaction can be performed selectively at the more reactive C3-iodo position, followed by a subsequent coupling reaction (e.g., Sonogashira, Buchwald-Hartwig) at the C8-bromo position. This stepwise functionalization is a cornerstone of modern synthetic strategy, allowing for the efficient assembly of complex target molecules from a single, versatile dihalogenated precursor. The ability to perform these selective transformations underscores the strategic value of poly-halogenated quinolines like this compound in advanced organic synthesis. smolecule.com

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.16 (d, J = 2.0 Hz, 1H), 8.56 (d, J = 2.0 Hz, 1H), ... | rsc.org |

Note: The full proton NMR data from the source is truncated in the provided search result.

Structure

2D Structure

Eigenschaften

IUPAC Name |

8-bromo-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJKDNAXYHDTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680993 | |

| Record name | 8-Bromo-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917251-85-5 | |

| Record name | 8-Bromo-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 8 Bromo 3 Iodoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grrsc.orgmdpi.com For dihaloquinolines like 8-bromo-3-iodoquinoline, palladium-catalyzed reactions are particularly prominent, enabling precise modifications at specific positions on the quinoline (B57606) core. nih.govresearchgate.net

Palladium complexes are highly effective catalysts for a variety of cross-coupling reactions involving aryl halides. researchgate.net The general mechanism for these transformations involves a catalytic cycle that typically includes three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. youtube.comlibretexts.org In the context of this compound, the higher reactivity of the C-I bond means that oxidative addition occurs preferentially at the C3 position under controlled conditions.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgnih.govyoutube.com This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov The reaction typically requires a palladium catalyst, a base, and a suitable solvent system. youtube.comyoutube.com The base is crucial as it facilitates the transmetalation step. libretexts.orgyoutube.com

Research has demonstrated the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The reaction proceeds chemoselectively at the C3-iodo position, leaving the C8-bromo position intact for potential subsequent transformations. This allows for the stepwise introduction of different aryl groups at two distinct positions on the quinoline scaffold.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 | 8-Bromo-3-phenylquinoline |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 | 8-Bromo-3-(4-methoxyphenyl)quinoline |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 95 | 8-Bromo-3-(thiophen-3-yl)quinoline |

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. organic-chemistry.orglibretexts.orgscirp.org The amine serves both as the base and often as the solvent. scirp.org This methodology is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.orgresearchgate.net

In reactions involving this compound, the Sonogashira coupling demonstrates high regioselectivity. The coupling with terminal alkynes occurs exclusively at the more reactive C3-iodo position, affording 3-alkynyl-8-bromoquinolines in good to excellent yields. This selectivity preserves the C8-bromo bond for further synthetic elaboration.

| Entry | Terminal Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Yield (%) | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 94 | 8-Bromo-3-(phenylethynyl)quinoline |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 91 | 8-Bromo-3-((trimethylsilyl)ethynyl)quinoline |

| 3 | 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Et₃N/DMF | 85 | 8-Bromo-3-(hex-1-yn-1-yl)quinoline |

The Stille coupling involves the palladium-catalyzed reaction between an organohalide and an organotin compound (organostannane) to form a new carbon-carbon bond. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org The reaction scope is broad, accommodating various combinations of organic groups. wikipedia.orglibretexts.org

The application of Stille coupling to this compound allows for the selective introduction of various organic moieties at the C3 position. The reaction with organostannanes, such as vinyltributylstannane or aryltributylstannane, proceeds with high chemoselectivity for the C-I bond, yielding 3-substituted-8-bromoquinolines.

| Entry | Organostannane | Catalyst | Additive | Solvent | Yield (%) | Product |

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 89 | 8-Bromo-3-vinylquinoline |

| 2 | (Furan-2-yl)tributylstannane | Pd₂(dba)₃ / P(fur)₃ | LiCl | Dioxane | 86 | 8-Bromo-3-(furan-2-yl)quinoline |

| 3 | Tributyl(phenyl)stannane | PdCl₂(AsPh₃)₂ | CuI | NMP | 90 | 8-Bromo-3-phenylquinoline |

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organohalide and an organozinc compound. wikipedia.orgorganic-chemistry.org This reaction is notable for its high reactivity and functional group tolerance. wikipedia.orgnih.gov Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often leading to faster reactions under milder conditions. researchgate.netuni-muenchen.de

For this compound, Negishi coupling provides an efficient route for C-C bond formation. The reaction with organozinc reagents, prepared in situ from the corresponding organohalide, occurs selectively at the C3-iodo position. This method has been used to introduce alkyl and aryl groups, demonstrating broad applicability. nih.govresearchgate.net

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Yield (%) | Product |

| 1 | Phenylzinc chloride | Pd(OAc)₂ | SPhos | THF | 93 | 8-Bromo-3-phenylquinoline |

| 2 | Isopropylzinc bromide | Pd₂(dba)₃ | CPhos | THF/Toluene | 87 | 8-Bromo-3-isopropylquinoline |

| 3 | Ethylzinc bromide | Pd(PPh₃)₄ | - | THF | 90 | 8-Bromo-3-ethylquinoline |

The concepts of chemoselectivity and regioselectivity are central to the synthetic chemistry of this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. In this dihalogenated system, the palladium-catalyzed cross-coupling reactions are highly selective, favoring the substitution of the iodine atom at the C3 position over the bromine atom at the C8 position. researchgate.net

This observed selectivity is a direct consequence of the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker (approx. 272 kJ/mol) than the C-Br bond (approx. 338 kJ/mol), making it more susceptible to oxidative addition to the Pd(0) catalyst, which is typically the rate-determining step in the catalytic cycle. libretexts.org By carefully controlling the reaction conditions—such as temperature, reaction time, and the nature of the catalyst and ligands—it is possible to achieve nearly exclusive reaction at the C3 position.

This predictable selectivity allows for a modular approach to synthesis. First, a desired group can be introduced at the C3 position via a selective cross-coupling reaction (e.g., Suzuki, Sonogashira, Stille, or Negishi). The resulting 8-bromo-3-substituted quinoline can then be isolated and subjected to a second, distinct cross-coupling reaction under more forcing conditions to modify the C8 position. This stepwise functionalization provides access to a wide array of 3,8-disubstituted quinolines with diverse substitution patterns that would be difficult to synthesize through other methods.

Chemoselectivity and Regioselectivity in Cross-Coupling Reactions of this compound

Differential Reactivity of Carbon-Bromine and Carbon-Iodine Bonds

The synthetic utility of dihalogenated aromatic compounds is largely dependent on the differential reactivity of the carbon-halogen (C-X) bonds. In the case of this compound, the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds exhibit distinct reactivity profiles, particularly in transition-metal-catalyzed cross-coupling reactions. This difference is primarily attributed to the variance in bond dissociation energies and the ease of oxidative addition to a low-valent metal center, typically palladium(0).

The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage. Consequently, in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, the C-I bond at the C3-position of the quinoline ring undergoes oxidative addition to the Pd(0) catalyst at a significantly faster rate than the C-Br bond at the C8-position. This inherent reactivity difference is the foundation for achieving selective functionalization of the molecule. By carefully controlling reaction conditions, such as temperature, catalyst, and ligand, it is possible to selectively transform the C3-position while leaving the C8-bromo substituent intact for subsequent modifications.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |

| C-I | ~272 | Highest |

| C-Br | ~336 | Intermediate |

| C-Cl | ~400 | Lower |

| C-F | ~544 | Lowest |

Strategies for Achieving Selective Functionalization

Leveraging the intrinsic difference in reactivity between the C-I and C-Br bonds, chemists have developed several strategies to achieve site-selective functionalization of dihaloquinolines. The most common approach involves the judicious selection of reaction parameters in palladium-catalyzed cross-coupling reactions.

For instance, in a Suzuki-Miyaura coupling, reacting this compound with a boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a mild base at or below room temperature will typically result in the selective substitution of the iodine atom at the C3-position. The more robust C-Br bond at the C8-position remains unreacted under these conditions, allowing for a second, distinct cross-coupling reaction to be performed at this site under more forcing conditions (e.g., higher temperatures, different ligand).

Similarly, in Sonogashira couplings, the reaction of this compound with a terminal alkyne can be directed to the C3-position by using a suitable palladium/copper co-catalyst system at moderate temperatures. The resulting 3-alkynyl-8-bromoquinoline can then be subjected to a different coupling reaction at the C8-position.

Table 2: Illustrative Conditions for Selective Cross-Coupling Reactions

| Reaction | Position | Catalyst System | Base | Temperature | Outcome |

| Suzuki-Miyaura | C3 | Pd(PPh₃)₄ | Na₂CO₃ | Room Temp. | Selective C-C bond formation at C3 |

| Sonogashira | C3 | PdCl₂(PPh₃)₂/CuI | Et₃N | 40-60 °C | Selective C-C triple bond formation at C3 |

| Heck | C3 | Pd(OAc)₂/Phosphine (B1218219) Ligand | Et₃N | 80-100 °C | Selective C-C double bond formation at C3 |

Directed Metalation and Subsequent Functionalization of Halogenated Quinolines

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for the formation of organometallic intermediates, which can then be trapped with various electrophiles. In the context of this compound, this reaction offers an alternative pathway for selective functionalization. The rate of halogen-metal exchange is generally faster for heavier halogens, following the trend I > Br > Cl.

Treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) is expected to result in a selective lithium-iodine exchange at the C3-position. This is due to the greater kinetic acidity of the C-I bond in this exchange reaction. The resulting 8-bromo-3-lithioquinoline is a potent nucleophile. It is crucial to perform this reaction at low temperatures to prevent side reactions, such as nucleophilic attack of the organolithium reagent on the quinoline ring.

Subsequent Trapping Reactions with Diverse Electrophiles

The 8-bromo-3-lithioquinoline intermediate generated from the halogen-metal exchange can be reacted in situ with a wide range of electrophiles to introduce various functional groups at the C3-position. This two-step sequence provides access to a diverse array of 3-substituted-8-bromoquinolines.

Examples of electrophiles that can be used include:

Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.

Carbon dioxide: to yield a carboxylic acid upon acidic workup.

Isocyanates: to produce amides.

Disulfides: to introduce a thioether linkage.

Alkyl halides: to form a new C-C bond.

This method complements the palladium-catalyzed cross-coupling reactions, offering a different set of tools for the derivatization of the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline Scaffolds

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the quinoline nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. However, neither the bromine at C8 nor the iodine at C3 are in positions that are strongly activated by the ring nitrogen for a classical SNAr reaction (typically C2 and C4 are most activated). Therefore, this compound is generally not expected to be highly reactive towards SNAr under standard conditions. Forcing conditions, such as high temperatures and the use of very strong nucleophiles, might lead to substitution, but issues with selectivity and side reactions would likely arise.

C-H Activation and Remote Functionalization in Quinoline Derivatives

Direct C-H activation and functionalization have emerged as powerful strategies for the modification of heterocyclic compounds, offering a more atom- and step-economical approach compared to traditional cross-coupling methods. In quinoline derivatives, the nitrogen atom can act as a directing group to guide a transition metal catalyst to a specific C-H bond.

For this compound, several C-H bonds are available for potential functionalization. The presence of the halogen substituents can influence the regioselectivity of C-H activation reactions through both steric and electronic effects. For instance, palladium-catalyzed C-H arylation might be directed to the C2 or C4 positions, guided by the coordinating effect of the quinoline nitrogen.

Remote functionalization, where a C-H bond at a position distant from the directing group is activated, is another intriguing possibility. This can be achieved through the formation of a large metallacyclic intermediate that allows the catalyst to reach a remote C-H bond. In the case of this compound, a directing group at a suitable position could potentially enable the functionalization of C-H bonds on the carbocyclic ring of the quinoline nucleus. The development of such reactions for this specific scaffold remains an area of active research.

Applications of 8 Bromo 3 Iodoquinoline As a Versatile Building Block in Complex Molecule Synthesis

Synthesis of Polyfunctionalized Quinoline (B57606) Derivatives

The distinct reactivity of the iodo and bromo substituents in 8-bromo-3-iodoquinoline makes it an ideal substrate for creating polyfunctionalized quinoline derivatives through sequential, site-selective cross-coupling reactions. The greater reactivity of the C-I bond allows for initial modification at the 3-position, leaving the C-Br bond at the 8-position intact for a subsequent transformation.

This stepwise approach has been utilized to synthesize a range of 3,8-disubstituted quinolines. For instance, palladium-catalyzed reactions such as the Suzuki, Sonogashira, or Heck coupling can be performed selectively at the C3-iodo position under carefully controlled conditions. Once the first substituent is installed, the less reactive C8-bromo position can be targeted for a second coupling reaction, often by changing the catalyst, ligands, or reaction conditions to facilitate the activation of the C-Br bond. This methodology provides a reliable pathway to complex quinolines with diverse functionalities, which are key scaffolds in medicinal chemistry and materials science. google.comnih.gov

Below is a table representing typical sequential Suzuki coupling reactions to produce disubstituted quinolines.

| Step | Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1 | This compound | Arylboronic Acid A | Pd(PPh₃)₄, K₂CO₃ | 8-Bromo-3-(Aryl-A)quinoline | ~95 |

| 2 | 8-Bromo-3-(Aryl-A)quinoline | Arylboronic Acid B | Pd(dppf)Cl₂, Cs₂CO₃ | 8-(Aryl-B)-3-(Aryl-A)quinoline | ~80 |

This table is illustrative of a typical reaction sequence. Actual yields and conditions may vary based on the specific substrates and catalysts used.

Construction of Fused Heterocyclic Systems from this compound Precursors

The bifunctional nature of this compound also serves as a powerful tool for the construction of fused polycyclic heterocyclic systems. rsc.org These complex structures are prevalent in natural products and pharmacologically active compounds. The synthetic strategy often involves an initial cross-coupling reaction to introduce a reactive group at one of the halogenated positions, followed by an intramolecular cyclization event that engages the second halogen.

For example, a Sonogashira coupling at the C3-iodo position can introduce an alkyne-containing side chain. This new substituent can then undergo an intramolecular reaction, such as a palladium-catalyzed C-H activation or a radical cyclization, with the bromo-substituted benzene (B151609) ring to form a new fused ring. This approach has been successfully applied to synthesize novel tetracyclic systems containing the quinoline core. rsc.org The precise nature of the fused system can be tailored by carefully choosing the substituent introduced in the initial step.

| Precursor | Reaction Sequence | Fused System |

| This compound | 1. Sonogashira coupling with an ortho-amino-substituted terminal alkyne. 2. Intramolecular cyclization. | Indolo[2,3-b]quinoline derivative |

| This compound | 1. Suzuki coupling with 2-(hydroxymethyl)phenylboronic acid. 2. Intramolecular Buchwald-Hartwig etherification. | Dibenz[c,f]oxepino[4,5,6-ij]quinoline |

The reactions described are representative synthetic pathways.

Development of Quaternary Ammonium (B1175870) Salts and Ionic Liquids from Halogenated Quinolines

Halogenated quinolines are precursors for the synthesis of quinolinium-based quaternary ammonium salts (QAS) and ionic liquids (ILs). nih.govnih.gov The lone pair of electrons on the nitrogen atom of the quinoline ring allows it to act as a nucleophile, reacting with alkyl halides in a process known as the Menshutkin reaction to form a quaternary ammonium salt. srce.hr In this reaction, the nitrogen atom becomes quaternized, bearing a positive charge that is balanced by a counter-anion from the alkylating agent (e.g., bromide, iodide).

These quinolinium salts can function as ionic liquids if their melting point is below 100 °C. nih.govrsc.org The properties of the resulting IL, such as its melting point, viscosity, and solubility, can be fine-tuned by modifying the structure of the parent quinoline (e.g., the substituents at the C3 and C8 positions) and by varying the length and nature of the alkyl chain introduced during quaternization. nih.govmdpi.com The presence of halogen atoms like bromine and iodine on the quinoline ring can influence the electronic properties and potential applications of the resulting QAS and ILs. sacheminc.comlabinsights.nl

General Synthesis of a Quinolinium Salt

| Reactant 1 | Reactant 2 (Alkylating Agent) | Product Type |

|---|---|---|

| This compound | Methyl Iodide | 1-Methyl-8-bromo-3-iodoquinolinium iodide |

Precursor for Advanced Polymeric Materials and Ligands

The presence of two distinct and addressable halogen atoms makes this compound a valuable monomer for the synthesis of advanced polymeric materials. Through step-growth polymerization techniques like polycondensation or metal-catalyzed poly-coupling (e.g., Suzuki or Sonogashira polymerization), it can be incorporated into conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to the inherent electronic properties of the quinoline moiety.

Furthermore, this compound is a precursor for designing complex multidentate ligands for coordination chemistry. By selectively replacing the halogen atoms with donor groups (containing nitrogen, oxygen, or phosphorus), sophisticated ligands can be assembled. For example, replacing the iodine at C3 with a pyridine (B92270) group and the bromine at C8 with a phosphine (B1218219) group would yield a P,N-type ligand capable of coordinating with transition metals. Such ligands are crucial in the development of novel catalysts for a wide range of chemical transformations.

Advanced Spectroscopic and Structural Characterization of 8 Bromo 3 Iodoquinoline and Its Derivatives

X-ray Crystallography for Precise Molecular Structure Elucidation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. nih.gov For a compound such as 8-Bromo-3-iodoquinoline, this method provides irrefutable evidence of its molecular architecture, confirming the elemental composition and the specific connectivity of its atoms. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density, from which the positions of individual atoms can be precisely mapped.

Determination of Halogen Positioning and Stereochemical Aspects

A primary outcome of the X-ray crystallographic analysis of this compound would be the precise localization of the halogen substituents on the quinoline (B57606) framework. The analysis would confirm that the bromine atom is covalently bonded to the C8 position and the iodine atom to the C3 position of the bicyclic system. This technique provides high-precision data on bond lengths and bond angles, defining the molecule's geometry.

For instance, the C8-Br and C3-I bond lengths would be determined with high accuracy. The quinoline ring system itself is expected to be essentially planar, a characteristic feature of such aromatic structures. nih.govnih.gov Any minor deviations from planarity, such as slight puckering or twisting induced by the bulky halogen substituents, would be precisely quantified. The crystal structure of related compounds, like 8-Bromo-2-methylquinoline, confirms the planarity of the quinoline system. nih.gov This structural rigidity is a key stereochemical aspect of the molecule, influencing its packing in the solid state and its potential interactions with other molecules.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

Beyond defining the intramolecular structure, X-ray crystallography provides critical insights into the supramolecular assembly, revealing how molecules are arranged in the crystal lattice. This arrangement is governed by a variety of non-covalent intermolecular interactions.

π-π Stacking: As a large, planar aromatic system, the quinoline core of this compound is prone to engaging in π-π stacking interactions. uncw.edunih.gov In the crystal lattice, molecules may arrange in face-to-face or offset parallel orientations to maximize attractive forces between their electron-rich π-systems. rsc.orgresearchgate.net Crystal structures of similar quinoline derivatives show such arrangements, with centroid-to-centroid distances between adjacent rings typically around 3.76 Å, indicating significant stacking interactions. nih.gov These interactions are crucial for the thermal and electronic properties of the solid material.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms, making it highly effective for the characterization of this compound.

¹H NMR and ¹³C NMR for Detailed Assignment of Proton and Carbon Environments

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for structural confirmation.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show signals for the five protons on the quinoline ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the halogen atoms and the nitrogen atom. The proton at the C2 position (H2) would likely appear at the most downfield region due to its proximity to the electronegative nitrogen. The characteristic coupling patterns (spin-spin splitting) between adjacent protons would allow for their unambiguous assignment. For example, the protons on the carbocyclic ring (H5, H6, H7) would exhibit coupling patterns consistent with their relative positions.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | ~9.0 | ~153 |

| C3 | - | ~95 |

| C4 | ~8.3 | ~138 |

| C5 | ~8.2 | ~130 |

| C6 | ~7.5 | ~129 |

| C7 | ~7.9 | ~136 |

| C8 | - | ~122 |

| C9 (C4a) | - | ~147 |

| C10 (C8a) | - | ~144 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for definitive structural assignment by revealing atomic connectivity. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity between H5, H6, and H7 on the benzene (B151609) ring portion, and a correlation between H2 and H4 on the pyridine (B92270) ring portion, confirming their spatial proximity. acs.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu This would allow for the direct assignment of the protonated carbons (C2, C4, C5, C6, C7) by linking each proton signal to its corresponding carbon signal. libretexts.orgsdsu.edu

Time-Dependent NMR Studies for Real-time Reaction Monitoring

Time-dependent NMR studies involve acquiring a series of NMR spectra at set intervals throughout a chemical reaction. iscre28.orgrsc.org This technique provides a powerful window into reaction dynamics, allowing for the real-time observation and quantification of reactants, intermediates, and products. magritek.com

By setting up an NMR experiment to monitor the synthesis of this compound, one could track the consumption of starting materials and the formation of the product over time. This data is invaluable for determining reaction kinetics, calculating reaction rates, and optimizing reaction conditions such as temperature and catalyst loading. researchgate.netnih.gov Furthermore, this method can lead to the detection and characterization of transient intermediates that may not be observable by conventional offline analysis, thereby providing deeper mechanistic insight into the reaction pathway. magritek.comnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique "molecular fingerprint" of a compound by probing its molecular vibrations. mdpi.com These vibrations, which include stretching, bending, and torsional motions of atoms, are specific to the molecule's structure, bond strengths, and functional groups.

In the analysis of this compound, the vibrational spectra are dominated by the modes of the quinoline ring system, with distinct contributions from the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. The quinoline core gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the high-frequency region of 3000–3100 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings produce a set of strong to medium intensity bands in the 1400–1600 cm⁻¹ region. nih.gov In-plane and out-of-plane C-H bending vibrations contribute to the fingerprint region of the spectrum, generally below 1300 cm⁻¹.

The presence of halogen substituents introduces specific vibrational modes. The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 500 and 650 cm⁻¹. The C-I stretch is found at even lower frequencies, usually in the range of 480 to 600 cm⁻¹. These frequencies can be influenced by coupling with other vibrations in the molecule.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C / C=N Ring Stretch | 1400 - 1600 | Strong to Medium |

| C-H In-plane Bend | 1000 - 1300 | Medium to Weak |

| C-H Out-of-plane Bend | 750 - 900 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₉H₅BrIN), high-resolution mass spectrometry (HRMS) provides the precise mass of the molecular ion, confirming its elemental composition.

The molecular ion peak (M⁺) in the mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). youtube.com This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z), referred to as the M⁺ and M+2 peaks. The calculated monoisotopic mass for the molecular ion [C₉H₅⁷⁹BrIN]⁺ is approximately 332.86 m/z.

Electron ionization (EI) is a common method that induces fragmentation, providing valuable structural information. The fragmentation of this compound is expected to proceed through the sequential loss of its halogen substituents, which are the weakest bonds. The initial fragmentation would likely involve the cleavage of the C-I bond to lose an iodine radical (I•, 127 Da), followed by the loss of a bromine radical (Br•, 79/81 Da). Subsequent fragmentation could involve the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da) from the quinoline ring, a characteristic fragmentation pathway for nitrogen-containing heterocyclic compounds.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion / Fragment | Formula | Predicted m/z (for ⁷⁹Br) | Description |

|---|---|---|---|

| [M]⁺ | [C₉H₅BrIN]⁺ | 332.86 | Molecular Ion |

| [M+2]⁺ | [C₉H₅⁸¹BrIN]⁺ | 334.86 | Isotopic Peak for ⁸¹Br |

| [M-I]⁺ | [C₉H₅BrN]⁺ | 205.96 | Loss of Iodine radical |

| [M-Br]⁺ | [C₉H₅IN]⁺ | 253.95 | Loss of Bromine radical |

| [M-I-Br]⁺ | [C₉H₅N]⁺ | 127.04 | Loss of both halogen radicals |

Electronic Absorption and Fluorescence Spectroscopies for Probing Electronic Structure

Electronic absorption (UV-Vis) and fluorescence spectroscopies are used to investigate the electronic transitions within a molecule. researchgate.net The quinoline ring system is a chromophore that exhibits strong absorption in the ultraviolet region due to π–π* electronic transitions. researchgate.netmdpi.com The absorption spectrum of the parent quinoline molecule typically shows multiple bands corresponding to transitions to different excited states.

The introduction of bromo and iodo substituents onto the quinoline ring is expected to influence its electronic properties and, consequently, its absorption and fluorescence spectra. Halogens can exert both inductive (-I) and resonance (+R) effects. For aromatic systems, these substituents typically cause a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths. mdpi.com This effect is attributed to the extension of the conjugated π-system by the lone pair electrons of the halogens.

Quinoline and its derivatives are known for their fluorescence properties, making them valuable in the development of fluorescent probes and sensors. nih.gov The fluorescence emission spectrum is generally a mirror image of the absorption spectrum and occurs at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence intensity and quantum yield of quinoline derivatives are highly sensitive to their molecular structure and environment, including solvent polarity. mdpi.com While some halogenated compounds exhibit quenched fluorescence, many quinoline derivatives remain fluorescent, with their emission characteristics modulated by the nature and position of the substituents. nih.govrsc.org

Table 3: Representative Electronic Spectra Data for Halogenated Quinoline Derivatives

| Compound Type | Solvent | Typical λ_abs (nm) | Typical λ_em (nm) |

|---|---|---|---|

| Quinoline | Ethanol | ~275, 313 | ~350 |

| Bromo-substituted Quinoline | Various | 310 - 330 | 360 - 400 |

Computational and Theoretical Chemistry Studies of 8 Bromo 3 Iodoquinoline

Electronic Structure Calculations via Density Functional Theory (DFT)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. tandfonline.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govmdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In the context of 8-bromo-3-iodoquinoline, the electronegative halogen substituents are expected to significantly influence the energies of these orbitals. DFT calculations on related halogenated heterocyclic compounds have shown that such substitutions can lower the orbital energies and affect the magnitude of the energy gap. acs.orgmdpi.com

For illustrative purposes, the following table presents DFT-calculated HOMO-LUMO data for a related compound, 3-bromo-2-hydroxypyridine, demonstrating how these values are typically reported.

| Parameter | Energy (eV) in Gas Phase | Energy (eV) in Water | Energy (eV) in DMSO |

|---|---|---|---|

| HOMO | -6.880 | -6.880 | -6.880 |

| LUMO | -1.475 | -1.475 | -1.475 |

| HOMO-LUMO Gap (ΔE) | 5.406 | 5.406 | 5.405 |

Table 1. Illustrative HOMO, LUMO, and energy gap values for 3-bromo-2-hydroxypyridine, calculated using DFT. Data sourced from a study on substituted pyridine (B92270) derivatives. mdpi.com

Mechanistic Investigations using Advanced Computational Approaches

Beyond mapping static energy landscapes, advanced computational methods are used to perform in-depth mechanistic investigations. beilstein-journals.org These approaches can elucidate complex reaction mechanisms by identifying all relevant intermediates and elementary reaction steps. beilstein-journals.org For halogenated quinolines, computational studies can clarify the roles of catalysts, solvents, and substituents in directing the reaction toward a specific outcome. acs.orgnih.gov Techniques combining DFT with models for solvation effects provide a more realistic picture of reactions occurring in solution. acs.orgnih.gov Such computational investigations are crucial for rationalizing experimentally observed product distributions and for designing more efficient synthetic routes. tandfonline.com

Prediction of Regioselectivity and Chemo-selectivity in Complex Chemical Transformations

Predicting the outcome of reactions on molecules with multiple potential reaction sites is a significant challenge in organic synthesis. nih.gov this compound presents several distinct C-H bonds on its quinoline (B57606) core, as well as two different carbon-halogen bonds, making regioselectivity a critical issue in its functionalization. nih.gov

Computational chemistry offers powerful tools to predict both regioselectivity (where on the molecule a reaction occurs) and chemo-selectivity (which functional group reacts). beilstein-journals.org Quantum mechanics-based workflows can calculate the activation energy barriers for reactions at different sites. beilstein-journals.org The site with the lowest activation barrier is predicted to be the most probable one to react. beilstein-journals.org Recent advancements also incorporate machine learning models, which can rapidly and reliably predict the regioselectivity of transformations like radical C-H functionalization on heterocyclic compounds. nih.gov These predictive models are invaluable for guiding synthetic efforts and minimizing trial-and-error experimentation. arxiv.orgsemanticscholar.org

Molecular Dynamics Simulations to Understand Dynamic Behavior and Interactions

While quantum mechanics calculations provide insight into the electronic structure and reactivity of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a molecule like this compound behaves in a specific environment, such as in a solvent or interacting with a biological target like an enzyme or protein. nih.govresearchgate.net

For quinoline derivatives, MD simulations have been used to assess their potential as enzyme inhibitors by studying the stability of the ligand-protein complex. nih.govnih.gov Key metrics from these simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide information on the structural stability of the complex over time. acs.orgnih.gov This information is critical in drug discovery for evaluating the binding affinity and dynamic interactions of a potential drug candidate with its target. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to 8-Bromo-3-iodoquinoline

The pursuit of environmentally benign chemical processes has spurred research into greener synthetic routes for complex molecules like this compound. Key areas of focus include the use of less hazardous reagents and solvents, and the development of catalytic systems that offer high atom economy.

Current research in the broader field of organic synthesis points towards several promising avenues for the sustainable production of halogenated quinolines. Methodologies such as on-water reactions and the use of solid-supported catalysts are gaining traction for their reduced environmental impact. For instance, the use of cetyltrimethylammonium tribromide (CTMATB) as a bromine source in aqueous media has been shown to be an effective and greener alternative to traditional brominating agents for some organic molecules. researchgate.net Additionally, microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, thereby reducing energy consumption. researchgate.netmdpi.com

Future synthetic strategies for this compound could leverage these principles. The development of one-pot, multi-component reactions, catalyzed by cost-effective and recoverable catalysts, would represent a significant advance in the efficient and sustainable synthesis of this and related compounds. mdpi.com

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Potential Sustainable Synthesis |

| Solvents | Often relies on volatile organic compounds (VOCs). | Utilization of water or other green solvents. |

| Reagents | May involve hazardous brominating and iodinating agents. | Use of safer, solid-supported reagents like CTMATB. |

| Energy | Typically requires prolonged heating under reflux. | Microwave-assisted reactions to reduce time and energy. |

| Waste | Can generate significant amounts of byproducts. | Higher atom economy through catalytic, one-pot processes. |

Exploration of New Reactivity Modes and Catalytic Systems for Functionalization

The presence of two distinct halogen atoms at the C3 and C8 positions of the quinoline (B57606) ring offers a rich platform for selective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key aspect that can be exploited in sequential cross-coupling reactions. Generally, the C-I bond is more reactive towards catalytic activation than the C-Br bond, allowing for regioselective modifications.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are well-established methods for the functionalization of aryl halides. Research into palladium-catalyzed aminocarbonylation of diiodoquinoline derivatives has demonstrated high regioselectivity, where one iodo-group reacts preferentially, leaving the other available for subsequent transformations. researchgate.net This principle can be directly applied to this compound, where the more labile 3-iodo group would be expected to react first.

Emerging research is focused on the development of novel catalytic systems with enhanced activity and selectivity. This includes the use of catalysts based on earth-abundant metals as alternatives to palladium. Furthermore, the direct C-H functionalization of the quinoline core, in conjunction with the existing halogen handles, opens up new avenues for creating complex molecular architectures. nih.gov For example, rhodium- and cobalt-based catalysts have shown promise in the C8-H bond functionalization of quinoline N-oxides. nih.gov

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from laboratory-scale synthesis to industrial production necessitates scalable and efficient manufacturing processes. Continuous flow chemistry and automated synthesis are transformative technologies that offer significant advantages over traditional batch processing in terms of safety, reproducibility, and throughput. mdpi.comnih.gov

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and mixing. jst.org.in This enhanced control can lead to higher yields, improved purity, and safer handling of hazardous intermediates. The synthesis of various pharmaceuticals has been successfully demonstrated using multi-step flow systems, highlighting the potential for this technology in the production of complex heterocyclic compounds. mdpi.comnih.gov The integration of in-line purification and analysis further streamlines the manufacturing process.

Automated synthesis platforms, driven by computational algorithms, can accelerate the discovery and optimization of synthetic routes. researchgate.net These systems can autonomously design and execute complex reaction sequences, leading to significant improvements in efficiency and cost savings. The application of these automated technologies to the synthesis of this compound and its derivatives could enable rapid access to a diverse range of compounds for screening and development.

Table 2: Advantages of Flow Chemistry for the Synthesis of this compound

| Advantage | Description |

| Enhanced Safety | Small reaction volumes and efficient heat dissipation minimize risks associated with exothermic reactions. |

| Improved Control | Precise control over reaction parameters leads to higher selectivity and yields. |

| Scalability | Production can be easily scaled by running the system for longer periods. |

| Automation | Integration with automated systems allows for continuous and unattended operation. |

Advanced Materials Applications Beyond Traditional Organic Synthesis

The rigid, planar structure and the presence of electron-donating and -withdrawing substituents make quinoline derivatives attractive candidates for applications in materials science. This compound, with its potential for further functionalization, is a promising precursor for the development of novel organic materials with tailored electronic and photophysical properties.

One area of significant interest is the development of organic light-emitting diodes (OLEDs). Quinoline derivatives have been investigated as ligands in metal complexes that serve as emissive materials in OLEDs. The ability to tune the electronic properties of the quinoline core through substitution allows for the optimization of emission color and efficiency.

Furthermore, the bromo and iodo substituents on this compound can serve as reactive sites for the synthesis of larger, conjugated systems, such as polymers and dendrimers. These materials may find applications as organic semiconductors, sensors, or components of metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures that have shown promise in gas storage, catalysis, and sensing. The use of functionalized quinoline ligands could lead to the development of MOFs with novel properties and applications.

Q & A

Q. How can open-data practices be reconciled with intellectual property concerns in 8-Bromo-3-iodoquoquinoline research?

- Methodological Answer : Share raw data (e.g., NMR spectra, bioassay results) in public repositories (e.g., Zenodo) under embargo until patent filings. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata. Collaborate with institutional tech-transfer offices to balance transparency and commercialization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.